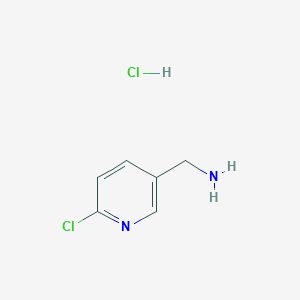

(6-氯吡啶-3-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

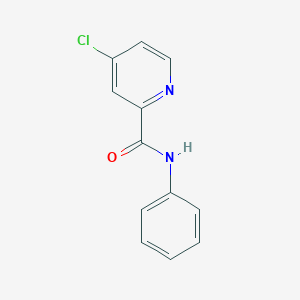

“(6-Chloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 153471-65-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

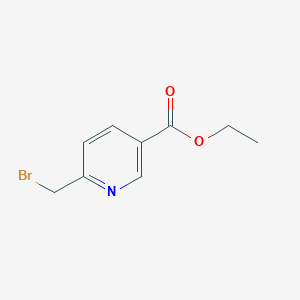

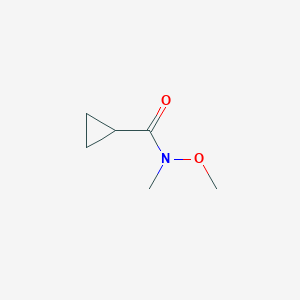

The synthesis of this compound involves the use of 1-hydroxy-7-aza-benzotriazole, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 25℃ for 12 hours in an inert atmosphere . The reaction solution is then diluted with H2O, extracted with EA, and the organic layer is dried over Na2SO4. The filtrate is then concentrated to give a residue, which is purified by column chromatography to give the title compound .Molecular Structure Analysis

The molecular structure of “(6-Chloropyridin-3-yl)methanamine hydrochloride” is represented by the formula C6H7ClN2.ClH . The InChI key is KZFYOSHOWMDDMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloropyridin-3-yl)methanamine hydrochloride” include a molecular weight of 179.05 . The compound is stored in an inert atmosphere at 2-8°C .科学研究应用

有机合成中的催化剂

M. Sankaralingam 和 M. Palaniandavar (2014 年) 的一项研究详细介绍了相关吡啶基甲胺衍生物在烷烃选择性羟基化中的应用,展示了它们作为有机合成中催化剂的潜力。这些化合物,包括吡啶基甲胺配体的变体,在羟基化过程中是有效的,实现了对醇的高总转换率和对酮的选择性 (Sankaralingam 和 Palaniandavar,2014 年)。

光细胞毒性在治疗应用中的作用

Uttara Basu 等人(2014 年)合成了具有吡啶基甲胺的铁(III)配合物,并检查了它们的光细胞毒性。发现这些配合物在红光下显示出显着的光细胞毒性,使其成为光激活癌症治疗的潜在候选物。该研究强调了这些配合物在光活化后产生活性氧的作用,导致细胞凋亡 (Basu 等人,2014 年)。

分子结构分析

B. Lakshminarayana 及其同事(2009 年)专注于衍生自 (6-氯吡啶-3-基)甲胺的化合物的结构分析,该化合物通过 X 射线衍射表征。该研究提供了对该化合物的分子和晶体结构的见解,为新材料和化学化合物的开发提供了有价值的信息 (Lakshminarayana 等人,2009 年)。

安全和危害

作用机制

Target of Action

The primary target of (6-Chloropyridin-3-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(6-Chloropyridin-3-yl)methanamine hydrochloride interacts with LOXL2, inhibiting its activity . The compound’s IC50 value, which represents the concentration of the compound required to inhibit 50% of LOXL2’s enzymatic activity, is 126 nM .

Biochemical Pathways

By inhibiting LOXL2, (6-Chloropyridin-3-yl)methanamine hydrochloride affects the cross-linking of collagen and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue remodeling and fibrosis .

Result of Action

The inhibition of LOXL2 by (6-Chloropyridin-3-yl)methanamine hydrochloride can potentially reduce tissue remodeling and fibrosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Chloropyridin-3-yl)methanamine hydrochloride. For instance, the pH of the environment could affect the compound’s solubility and stability. Additionally, factors such as temperature and presence of other molecules could also influence the compound’s interaction with LOXL2 .

属性

IUPAC Name |

(6-chloropyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYOSHOWMDDMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591129 |

Source

|

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyridin-3-yl)methanamine hydrochloride | |

CAS RN |

153471-65-9 |

Source

|

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)